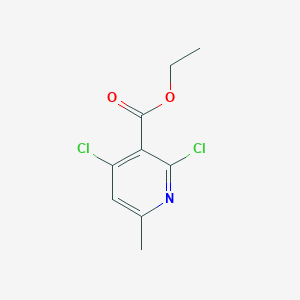

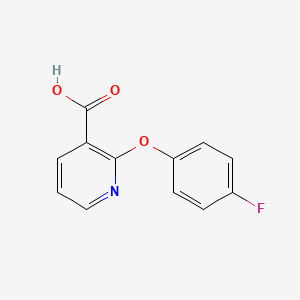

Ethyl 5-chloropyrazine-2-carboxylate

描述

Ethyl 5-chloropyrazine-2-carboxylate is a chemical compound that is part of a broader class of pyrazine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in pharmaceuticals and agrochemicals. The papers provided discuss various pyrazine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyrazine derivatives is a key area of research due to their relevance in drug development. For instance, the synthesis of ring analogues and derivatives of ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate, a potent antimitotic agent with anticancer activity, has been explored to understand the contribution of structural features to biological activity . Additionally, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates have been synthesized through a four-component reaction, showcasing a method to obtain these compounds in moderate to high yields . These studies highlight the ongoing efforts to refine synthetic routes for pyrazine derivatives to enhance their efficacy and yield.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial for their biological activity. For example, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was determined using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds and π-π stacking interactions that stabilize the structure . Similarly, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was characterized, showing that intermolecular hydrogen bonds form a one-dimensional chain . These findings are important for understanding how molecular interactions can influence the properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of pyrazine derivatives with various reagents leads to the formation of different products, which is significant for their application in synthesis. For instance, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to give mixtures of regioisomeric pyrazoles, with conditions found for selective formation of specific isomers . This demonstrates the versatility of pyrazine derivatives in chemical reactions and their potential for generating diverse compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The study of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate included spectroscopic and single-crystal X-ray structural analysis, as well as density functional theory calculations to understand its electronic structure-property relationship . These analyses provide insights into the stability, reactivity, and potential applications of these compounds.

科学研究应用

Synthesis and Molecular Structure Analysis

- Synthesis Techniques: Ethyl 5-chloropyrazine-2-carboxylate serves as a precursor in synthesizing complex molecules. For instance, it has been used to synthesize ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate through a reaction involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. The product was characterized by 1H NMR, mass spectral analysis, and single crystal X-ray diffraction studies, revealing its triclinic crystal system and structural stability supported by CH...O intramolecular hydrogen bonds and π-π interactions (Achutha et al., 2017).

Novel Compound Synthesis under Specific Conditions

- Ultrasound Irradiation: Another study demonstrated the synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from cyclocondensation reactions under ultrasound irradiation, showcasing high regioselectivity and yields. This method significantly reduced reaction times, highlighting the efficiency of ultrasound in chemical synthesis (Machado et al., 2011).

Application in Fluorescent Molecules and Agricultural Chemicals

- Fluorescent Molecules and Agrochemicals: Research on ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate revealed its utility in synthesizing trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These compounds exhibit notable properties such as strong fluorescence, making them potential candidates for fluorescent molecule applications. Additionally, some derivatives showed activity as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, indicating potential agricultural applications (Wu et al., 2006).

Structural and Theoretical Investigations

- Molecular and Structural Analysis: Studies focusing on the biologically important derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, derived from a similar compound, employed experimental and theoretical analyses, including FT-IR, NMR spectroscopy, and X-ray diffraction. These comprehensive studies help understand the compound's molecular structure, stability, and potential interactions in biological systems (Viveka et al., 2016).

Microwave-Assisted Synthesis

- Efficient Synthesis Methods: The microwave-assisted synthesis of novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole ethyl esters under solvent-free conditions is an example of utilizing modern techniques to enhance reaction efficiency and environmental sustainability. This method provides a high yield of products, showcasing an advancement in synthetic organic chemistry (Martins et al., 2006).

安全和危害

The compound is associated with certain hazard statements: H315-H319-H335 . These imply that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements associated with the compound include P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

ethyl 5-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKGDFQQELWOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332763 | |

| Record name | ethyl 5-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloropyrazine-2-carboxylate | |

CAS RN |

54013-04-6 | |

| Record name | ethyl 5-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-chloropyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)

![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)